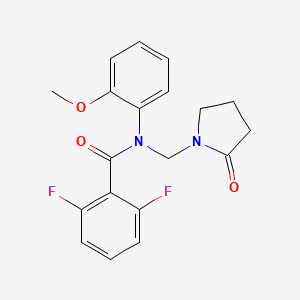

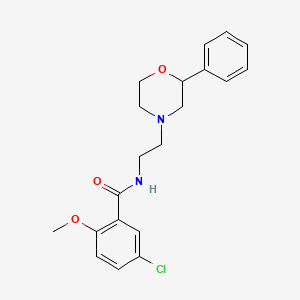

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide is an organic compound . It is reported as an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic medication .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 .Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 209-214 °C . Other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity

- Research : Studies have explored its impact on cancer cell proliferation, apoptosis, and metastasis inhibition .

Anti-Inflammatory Properties

- Research : Investigations have highlighted its anti-inflammatory effects in animal models and cell cultures .

Neuroprotection

- Research : Studies suggest its potential in preventing neurodegenerative diseases, including Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Cardiovascular Effects

- Research : Investigations have explored its impact on blood pressure regulation and clot formation .

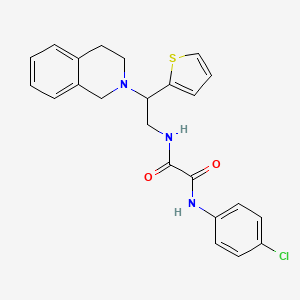

Chemical Synthesis

- Research : It has been employed in the preparation of glyburide, a widely used antidiabetic medication .

These applications highlight the diverse potential of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide. Keep in mind that ongoing research may uncover additional uses, making it an exciting area for scientific exploration

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Personal protective equipment and chemical impermeable gloves should be used . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mecanismo De Acción

Target of Action

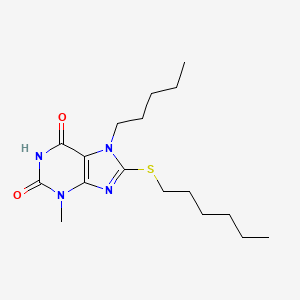

It has been reported as an intermediate in the synthesis of glyburide , which is known to target the ATP-sensitive potassium channels in pancreatic beta cells .

Mode of Action

The rise in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .

Biochemical Pathways

Glyburide primarily affects the insulin signaling pathway, leading to an increase in insulin secretion .

Result of Action

If it is an intermediate in the synthesis of glyburide, it may contribute to the overall effect of increasing insulin secretion .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXUKDHXGNQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2870575.png)

![1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2870580.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2870583.png)

![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2870586.png)

![4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile](/img/structure/B2870587.png)

![8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2870588.png)

![1-Isopropyl-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2870591.png)

![[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid](/img/structure/B2870596.png)